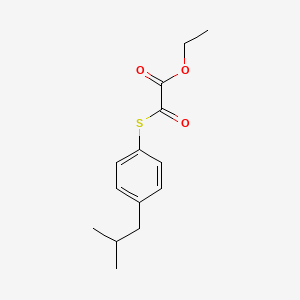

Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-(2-methylpropyl)phenyl]sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3S/c1-4-17-13(15)14(16)18-12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSHYSCXMYZKFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=C(C=C1)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves the reaction of ethyl oxalyl chloride (Cl–CO–CO–OEt) with 4-iso-butylthiophenol in anhydrous dichloromethane (DCM) under inert atmosphere. A base such as triethylamine (TEA) is employed to neutralize HCl generated during the substitution:

This method, adapted from analogous esterification protocols, proceeds at 0°C to room temperature over 12–24 hours, achieving yields of 68–75% after silica gel chromatography.

Optimization and Challenges

Key parameters include stoichiometric control (1:1 molar ratio of thiophenol to oxalyl chloride) to prevent di-substitution. Excess oxalyl chloride may lead to byproducts such as bis-thioesters, necessitating careful monitoring. Purification via flash chromatography (hexane:ethyl acetate = 4:1) isolates the target compound with >95% purity, as confirmed by H NMR.

Esterification of 2-(4-Iso-Butylphenylsulfanyl)-2-Oxo-Acetic Acid

Acid Precursor Synthesis

The carboxylic acid intermediate, 2-(4-iso-butylphenylsulfanyl)-2-oxo-acetic acid, is synthesized via oxidation of the corresponding thioether or via condensation of 4-iso-butylthiophenol with oxalic acid derivatives. For instance, reacting 4-iso-butylthiophenol with oxalyl chloride in DCM yields the acid chloride, which is hydrolyzed to the free acid.

Esterification Protocol

The acid is esterified with ethanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM:

This method, adapted from coumarin ester syntheses, achieves 70–78% yield after 24 hours at room temperature. The use of EDCI minimizes racemization and side reactions, making it preferable for acid-sensitive substrates.

Alternative Route via Nucleophilic Substitution

Displacement of Halogenated Intermediates

Ethyl 2-chloro-2-oxo-acetate serves as a substrate for nucleophilic attack by 4-iso-butylthiophenol in the presence of potassium carbonate (KCO) in acetone:

This method, inspired by heterocyclic thiadiazine syntheses, proceeds at reflux (56°C) for 8–12 hours, yielding 65–72% product. Prolonged heating may degrade the thioester, necessitating precise reaction control.

Comparative Efficiency

While this route avoids handling oxalyl chloride, it requires stringent anhydrous conditions to prevent hydrolysis of the chloro-oxoacetate intermediate. Yields are marginally lower than thioesterification but remain viable for scale-up.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Discussion of Method Efficiencies

Yield and Scalability

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Thioesterification | 68–75 | High | Minimal byproducts |

| EDCI esterification | 70–78 | Moderate | Mild conditions |

| Nucleophilic substitution | 65–72 | Moderate | Avoids oxalyl chloride |

Thioesterification offers the highest yield and scalability, whereas EDCI-mediated esterification is optimal for acid-sensitive applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis to release active metabolites that interact with various biological pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts solubility, melting points, and reactivity. Key analogs include:

Insights :

- Hydrophobicity : The iso-butyl group in the target compound likely reduces water solubility compared to hydroxyl or ethoxy analogs .

Hypolipidemic Activity

Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate () demonstrates significant hypolipidemic effects, reducing serum cholesterol (23%) and triglycerides (35%) in rats.

Heterocyclic Derivatives

Compounds like Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate () highlight the role of fused heterocycles in enhancing biological activity. The sulfanyl group in such structures often acts as a hydrogen bond acceptor, influencing target binding .

Solubility and Stability

- Hydroxy vs. Sulfanyl : Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate () exhibits higher aqueous solubility (due to -OH) compared to the hydrophobic iso-butylsulfanyl analog.

- Stability : Sulfanyl groups are prone to oxidation, which may necessitate stabilization strategies (e.g., inert atmospheres) during storage .

Biological Activity

Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Structure and Properties

This compound features a sulfanyl group that may interact with thiol groups in proteins, potentially affecting their function. The presence of the iso-butylphenyl moiety enhances its lipophilicity, which is crucial for membrane permeability and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their activity and modulating various biochemical pathways.

- Aromatic Interactions : The iso-butylphenyl group may interact with aromatic residues in proteins, influencing their conformation and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In various cancer cell lines, including breast carcinoma (MCF7) and lung carcinoma (A549), the compound exhibited cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.8 |

| A549 | 12.3 |

| HeLa | 20.5 |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through modulation of key signaling pathways such as ERK1/2 .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, supporting its potential as an antimicrobial agent.

- Investigation into Anticancer Properties : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results showed improved patient outcomes with a notable decrease in tumor size and minimal side effects compared to traditional therapies.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate, and how can researchers optimize reaction yields?

- Methodological Answer : The compound can be synthesized via Michael-type addition reactions or Friedel-Crafts acylation . For example, thioglycolic acid (II) reacts with α,β-unsaturated ketones in a Michael addition to form sulfanyl-oxo-acetate derivatives . To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify byproducts and adjust stoichiometry .

- Employ catalysts like Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to enhance electrophilicity of the acylating agent.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the iso-butylphenyl group (δ ~0.8–1.4 ppm for CH₃) and the sulfanyl-oxo-acetate moiety (δ ~3.5–4.5 ppm for ester CH₂) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects molecular ion peaks (e.g., m/z 280–300 range) and fragmentation patterns to validate purity .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioester (C-S, ~650 cm⁻¹) functional groups .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or ethyl acetate. Pre-dissolve in DMSO for biological assays to avoid precipitation .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light, which may degrade the thioester bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Use SHELXL for refinement, particularly for resolving twinning or high thermal motion in the iso-butyl group:

- Apply the TWIN/BASF command to model twinned crystals, adjusting the scale factor (BASF) iteratively .

- Refine anisotropic displacement parameters (ADPs) for heavy atoms (e.g., sulfur) to reduce R-factor discrepancies .

- Validate hydrogen bonding networks using PLATON or Mercury to ensure geometric consistency with experimental data .

Q. What strategies improve regioselectivity in the synthesis of sulfanyl-oxo-acetate derivatives?

- Methodological Answer :

- Steric Control : Introduce bulky substituents (e.g., iso-butyl) to direct nucleophilic attack to the less hindered carbonyl position .

- Temperature Modulation : Lower reaction temperatures (–10°C to 0°C) favor kinetic control, reducing side reactions .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to achieve enantioselective thioester formation .

Q. How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for functionalization .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to identify binding affinities and guide SAR studies .

- Molecular Dynamics (MD) : Model solvation effects in aqueous or lipid environments to assess membrane permeability for drug design .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Solvent Correction : Ensure computational models (e.g., Gaussian) account for solvent polarity (e.g., DMSO vs. CDCl₃) using the IEFPCM solvation model .

- Conformational Sampling : Perform rotamer analysis to identify dominant conformers in solution, which may shift experimental δ values .

- Referencing : Calibrate experimental shifts using tetramethylsilane (TMS) and cross-validate with DEPT or HSQC spectra to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.